

## O-Desmethyl gefitinib D8 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: O-Desmethyl gefitinib D8

Cat. No.: B12430839 Get Quote

# In-Depth Technical Guide: O-Desmethyl Gefitinib-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Desmethyl Gefitinib-D8, a stable isotope-labeled metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document details its chemical properties, metabolic pathway, and relevant experimental protocols for its study and application in research.

### **Core Compound Data**

O-Desmethyl Gefitinib-D8 is the deuterium-labeled form of O-Desmethyl Gefitinib, an active metabolite of Gefitinib. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for pharmacokinetic and metabolic studies involving mass spectrometry.

### **Quantitative Data Summary**



| Property                     | Value                           | Citations       |
|------------------------------|---------------------------------|-----------------|
| Molecular Formula            | C21H14D8CIFN4O3                 | [1][2][3][4][5] |
| Molecular Weight             | 440.9 g/mol                     |                 |
| Alternative Molecular Weight | 440.93 g/mol                    | _               |
| Parent Drug                  | Gefitinib                       | _               |
| Metabolic Pathway            | O-demethylation of Gefitinib    | _               |
| Primary Enzyme               | Cytochrome P450 2D6<br>(CYP2D6) | _               |

## **Metabolic Pathway and Mechanism of Action**

Gefitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2D6 playing a significant role in the formation of O-Desmethyl Gefitinib. This metabolite retains inhibitory activity against the EGFR. The process of O-demethylation is a key metabolic route for Gefitinib, and its rate can be influenced by genetic polymorphisms in the CYP2D6 enzyme.

The following diagram illustrates the metabolic conversion of Gefitinib to O-Desmethyl Gefitinib.



Click to download full resolution via product page



Caption: Metabolic pathway of Gefitinib to O-Desmethyl Gefitinib via CYP2D6.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of O-Desmethyl Gefitinib and its parent compound.

## In Vitro Metabolism of Gefitinib in Human Liver Microsomes

This protocol is designed to study the formation of O-Desmethyl Gefitinib from Gefitinib using a subcellular liver fraction.

#### Materials:

- Human liver microsomes (HLMs)
- Gefitinib
- O-Desmethyl Gefitinib-D8 (as internal standard)
- NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Incubator/water bath at 37°C
- LC-MS/MS system

#### Procedure:

 Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes (a typical protein concentration is 0.5 mg/mL).



- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- Initiate Reaction: Add Gefitinib to the mixture to start the metabolic reaction. The final concentration of Gefitinib should be chosen based on the experimental design, often in the range of 1-10  $\mu$ M.
- Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Terminate Reaction: Stop the reaction at each time point by adding an equal volume of icecold acetonitrile containing the O-Desmethyl Gefitinib-D8 internal standard.
- Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of O-Desmethyl Gefitinib relative to the D8-labeled internal standard.

#### **EGFR Kinase Inhibition Assay (Luminescent)**

This protocol measures the inhibitory activity of a compound, such as O-Desmethyl Gefitinib, on the enzymatic activity of EGFR.

#### Materials:

- Purified recombinant EGFR enzyme
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- Test compound (O-Desmethyl Gefitinib) and controls
- ADP-Glo™ Kinase Assay kit (or similar)



- 384-well white microtiter plates
- Luminometer plate reader

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the test compound dilutions, EGFR enzyme, and the kinase substrate. Include positive (no inhibitor) and negative (no enzyme) controls.
- Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final reaction volume is typically 25-50  $\mu$ L.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Signal Generation (Part 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Signal Generation (Part 2): Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, driving a luciferase reaction. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity
  is proportional to the amount of ADP formed and thus reflects the kinase activity.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## **Experimental Workflow Visualization**

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. O-Desmethyl Gefitinib-D8 Acanthus Research [acanthusresearch.com]
- 2. clearsynth.com [clearsynth.com]
- 3. biomall.in [biomall.in]
- 4. O-Desmethyl Gefitinib D8 [artis-standards.com]
- 5. O-Desmethyl Gefitinib D8 [artis-isotopes.com]
- To cite this document: BenchChem. [O-Desmethyl gefitinib D8 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430839#o-desmethyl-gefitinib-d8-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com